Tetramethyl(15N)azanium;chloride
Description
Tetramethyl(¹⁵N)azanium;chloride (CAS: 39466-62-1) is a stable isotope-labeled quaternary ammonium salt with the molecular formula C₄H₁₂¹⁵NCl. It is the ¹⁵N-enriched analog of tetramethylammonium chloride (TMACl, CAS: 75-57-0), where one nitrogen atom is replaced by the ¹⁵N isotope. This substitution enables advanced nuclear magnetic resonance (NMR) studies, isotopic tracing in metabolic pathways, and precise structural elucidation in crystallography . The compound retains the ionic characteristics of TMACl, including high water solubility and stability under standard conditions, but its isotopic labeling allows unique applications in research requiring nitrogen tracking .
Properties
IUPAC Name |
tetramethyl(15N)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i5+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIZCWYLBDKLSU-LJJZSEGWSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584448 | |
| Record name | N,N,N-Trimethylmethan(~15~N)aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-08-8 | |
| Record name | N,N,N-Trimethylmethan(~15~N)aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl(15N)azanium;chloride can be synthesized through the reaction of trimethylamine with methyl chloride. The reaction proceeds as follows:
N(CH3)3+CH3Cl→N(CH3)4+Cl−
This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced by the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl(15N)azanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Decomposition: At temperatures above 230°C, it decomposes into trimethylamine and methyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, which can replace the chloride ion to form tetramethylammonium hydroxide.
Decomposition: Heating the compound above 230°C leads to its decomposition.
Major Products
Substitution: Tetramethylammonium hydroxide is a major product when hydroxide ions are used as reagents.
Decomposition: Trimethylamine and methyl chloride are the major products formed upon decomposition.
Scientific Research Applications
Tetramethyl(15N)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is used in pharmacological research to study the effects of quaternary ammonium compounds.
Industry: It serves as a low-residue bactericide in processes such as hydrofracking.
Mechanism of Action
Tetramethyl(15N)azanium;chloride exerts its effects primarily through its quaternary ammonium structure. It interacts with various molecular targets, including enzymes and receptors, by forming ionic bonds and altering their activity. In PCR, it stabilizes AT base pairs, enhancing the specificity and yield of the reaction .
Comparison with Similar Compounds
Structural and Isotopic Features
The following table summarizes key differences between Tetramethyl(¹⁵N)azanium;chloride and structurally related quaternary ammonium chlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structure | Isotope Presence | Primary Applications |
|---|---|---|---|---|---|
| Tetramethyl(¹⁵N)azanium;chloride | C₄H₁₂¹⁵NCl | 109.6 (¹⁵N adds ~1 Da) | Four methyl groups bound to ¹⁵N⁺, Cl⁻ counterion | ¹⁵N | NMR spectroscopy, isotopic labeling |
| Tetramethylammonium chloride | C₄H₁₂NCl | 109.6 | Same as above, with natural ¹⁴N | None | Phase-transfer catalysis, organic synthesis |
| Trimethyl(prop-2-enyl)azanium;chloride | C₆H₁₂NCl | 133.62 | Allyl group substituent | None | Polymer synthesis, industrial reagents |
| Trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride | C₁₈H₂₂N₂SCl | 349.90 | Phenothiazine ring system | None | Potential bioactive agents (e.g., antipsychotics) |
| Ammonium-¹⁵N chloride | ¹⁵NH₄Cl | 54.48 | Simple NH₄⁺ with ¹⁵N, Cl⁻ | ¹⁵N | Isotopic studies, metabolic tracing |
Key Research Findings
- Isotopic Utility: The ¹⁵N label in Tetramethyl(¹⁵N)azanium;chloride allows precise detection of nitrogen environments in ¹H-¹⁵N HSQC NMR experiments, a feature critical for studying reaction mechanisms and molecular interactions. This contrasts with non-labeled TMACl, which lacks isotopic resolution .
- Comparative Solubility: Like TMACl, the ¹⁵N-labeled variant exhibits high water solubility (>500 mg/mL at 25°C), whereas derivatives with hydrophobic substituents (e.g., phenothiazine or allyl groups) show reduced solubility due to increased lipophilicity .
- Thermal Stability : Both TMACl and its ¹⁵N analog decompose above 200°C, while allyl-substituted analogs (e.g., trimethyl(prop-2-enyl)azanium;chloride) exhibit lower thermal stability (~150°C decomposition) due to reactive unsaturated bonds .
- Biological Activity: The phenothiazine derivative (CAS: 4320-13-2) demonstrates bioactivity in neurological pathways, unlike Tetramethyl(¹⁵N)azanium;chloride, which is primarily a research tool .
Biological Activity
Tetramethyl(15N)azanium;chloride, also known as tetramethylammonium chloride (TMAC), is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its mechanisms, applications, and implications in biological systems.
Chemical Structure
This compound has the chemical formula and is characterized by a central nitrogen atom bonded to four methyl groups, making it a quaternary ammonium salt. The incorporation of isotopes enhances its utility in NMR studies and biological imaging.
Synthesis
TMAC can be synthesized through the reaction of trimethylamine with methyl chloride under controlled conditions:
In industrial settings, it is produced via alkylation of ammonium chloride with dimethyl carbonate in the presence of ionic liquid catalysts, which allows for efficient large-scale production .
This compound primarily exerts its biological effects through ionic interactions with various molecular targets, including enzymes and receptors. Its quaternary ammonium structure facilitates the formation of ionic bonds, which can alter enzymatic activity and influence cellular processes .
Applications in Research
- Polymerase Chain Reaction (PCR) : TMAC is utilized to enhance specificity and yield in PCR by stabilizing AT base pairs, thereby improving the fidelity of DNA amplification .
- Antimicrobial Activity : As a quaternary ammonium salt, TMAC exhibits biocidal properties against a range of microorganisms. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .
- Pharmacological Studies : The compound is used in pharmacological research to explore the effects of quaternary ammonium compounds on human health and disease mechanisms.
Antimicrobial Efficacy
A study investigating the antimicrobial properties of TMAC revealed that it effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these pathogens was determined to be significantly low, indicating potent antimicrobial activity .
Toxicological Assessment
Research on the toxicological profile of TMAC indicates that it is absorbed via passive diffusion due to its high water solubility. A no observed adverse effect level (NOAEL) was established at 10 mg/kg body weight per day based on liver and thymus weight alterations in animal models . Furthermore, genotoxicity studies have shown negative results in several assays, suggesting that TMAC does not pose a significant genotoxic risk at relevant exposure levels .
Data Summary Table
Q & A
Q. What is the established synthesis protocol for Tetramethyl(15N)azanium;chloride, and how is isotopic integrity maintained during purification?
- Methodological Answer : this compound is synthesized by reacting isotopically labeled tetramethylamine-15N with hydrochloric acid under controlled conditions. The reaction is typically carried out in anhydrous ethanol or methanol to avoid hydrolysis. Post-synthesis, purification involves recrystallization using a solvent system (e.g., ethanol/acetone) to remove unreacted precursors. Isotopic integrity is ensured by avoiding exposure to moisture and atmospheric ammonia, which could introduce unlabeled nitrogen. Isotopic purity (>99% 15N) is verified via mass spectrometry (Accurate Mass: 109.6 g/mol) or 15N NMR integration .
Q. What analytical techniques are recommended to confirm the isotopic purity of this compound?
- Methodological Answer :
- 15N NMR Spectroscopy : A singlet at ~30 ppm (referenced to nitromethane) confirms the absence of 14N contamination.
- High-Resolution Mass Spectrometry (HRMS) : The molecular ion cluster should exhibit a mass shift consistent with 15N substitution (e.g., m/z 109.6 for [C4H12 15N]+).
- Elemental Analysis : Combustion analysis for %N should align with theoretical values (13.7% N for C4H12 15NCl).
These methods are cross-validated against unlabeled tetramethylammonium chloride to detect isotopic dilution .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 4°C to minimize hygroscopicity and thermal decomposition. Avoid contact with strong oxidizing agents (e.g., KMnO4), which can trigger hazardous reactions releasing hydrogen chloride or nitrogen oxides. Long-term stability (>2 years) is achievable under these conditions, as demonstrated by thermal gravimetric analysis (TGA) showing no decomposition below 150°C .
Advanced Research Questions
Q. How can discrepancies in 15N NMR chemical shifts of this compound be resolved when used as an internal standard?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or paramagnetic impurities. To mitigate:
- Standardization : Calibrate shifts against a co-dissolved reference (e.g., 15NH4Cl in D2O at pH 3.0).
- Solvent Screening : Test in deuterated solvents (CD3CN, DMSO-d6) to assess solvent-induced shift variations.
- Paramagnetic Filtering : Use Chelex resin to remove trace metal ions.
Contradictory data should be cross-checked with X-ray crystallography (e.g., SHELXL refinement) to rule out structural anomalies .
Q. What crystallographic strategies are optimal for resolving the structure of this compound, particularly with isotopic labeling?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering from 15N.
- Refinement : Employ SHELXL-2018 with anisotropic displacement parameters for N and Cl atoms. The Flack parameter (η) or Hooft y parameter can validate chirality in non-centrosymmetric space groups (e.g., P21).
- Validation : Compare bond lengths (C-N: ~1.48 Å) and angles (C-N-C: 109.5°) with unlabeled analogs. A case study using monoclinic P21 symmetry (a = 10.94 Å, b = 10.47 Å, β = 97.4°) achieved R1 = 0.032 .
Q. How does 15N isotopic substitution affect the reaction kinetics of Tetramethylazanium chloride in nucleophilic substitution reactions?
- Methodological Answer : Kinetic isotope effects (KIE) are studied via competitive experiments between 14N and 15N analogs. For SN2 reactions (e.g., with iodide ions):
- Deuterated Solvents : Use CD3CN to minimize solvent interference.
- Rate Monitoring : Track 15N/14N ratios via LC-MS at timed intervals.
Expected outcomes include a minor inverse KIE (k14N/k15N ≈ 0.98–1.02) due to reduced zero-point energy in the 15N transition state. Contradictory results may indicate steric or solvent effects overshadowing isotopic differences .
Q. What computational approaches predict the vibrational spectra of 15N-labeled quaternary ammonium salts like this compound?
- Methodological Answer :
- DFT Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to simulate IR/Raman spectra. Input geometry from crystallographic data (e.g., InChIKey: OKIZCWYLBDKLSU-UHFFFAOYSA-M).
- Normal Mode Analysis : Compare calculated N-H stretching (~3200 cm⁻¹) and C-N-C bending (~1480 cm⁻¹) with experimental FTIR.
- Validation : Discrepancies >5% necessitate re-optimization of force constants or inclusion of solvent effects (e.g., PCM model for aqueous solutions) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in synthetic workflows?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis.
- Incompatibilities : Segregate from strong oxidizers (e.g., KMnO4) to prevent exothermic reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite).
- PPE : Wear nitrile gloves and goggles; avoid latex due to permeability to ammonium salts. Toxicity data (LD50 > 2000 mg/kg in rats) suggests low acute risk, but chronic exposure requires monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
